

# Application Notes and Protocols: HPG1860 for Primary Biliary Cholangitis (PBC) Research

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Disclaimer: As of late 2025, specific preclinical and clinical data for **HPG1860** in the context of Primary Biliary Cholangitis (PBC) have not been made publicly available. **HPG1860** is reportedly in Phase I clinical development for PBC.[1] The following application notes and protocols are based on the known mechanism of **HPG1860** as a Farnesoid X Receptor (FXR) agonist, its publicly available data from studies in healthy volunteers and patients with Non-Alcoholic Steatohepatitis (NASH), and established research methodologies for PBC therapeutics.

#### Introduction

Primary Biliary Cholangitis (PBC) is a chronic, autoimmune, cholestatic liver disease characterized by the progressive destruction of small intrahepatic bile ducts.[2][3] This leads to cholestasis, liver fibrosis, and eventual cirrhosis.[2][3] The Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver and intestine, is a key regulator of bile acid synthesis, transport, and homeostasis.[4][5][6] Activation of FXR has been shown to be a promising therapeutic strategy for cholestatic liver diseases like PBC.[4][6][7]

**HPG1860** is a next-generation, non-bile acid, potent, and selective full FXR agonist.[8][9] By activating FXR, **HPG1860** is designed to reduce the synthesis and accumulation of toxic bile acids, thereby protecting liver cells from damage, reducing inflammation, and slowing the progression of fibrosis.[4][5][6] These application notes provide a summary of available data and projected experimental protocols for the investigation of **HPG1860** in PBC research.



## **Mechanism of Action: FXR Agonism in PBC**

In PBC, impaired bile flow leads to the accumulation of cytotoxic bile acids in hepatocytes. This causes cellular stress, inflammation, and apoptosis, driving disease progression. **HPG1860**, as a full FXR agonist, intervenes in this pathway through several mechanisms:

- Repression of Bile Acid Synthesis: Upon activation by HPG1860, FXR induces the
  expression of the Small Heterodimer Partner (SHP) in the liver. SHP, in turn, inhibits
  Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid
  synthesis pathway.[5]
- Increased Bile Acid Efflux: FXR activation upregulates the expression of the Bile Salt Export
  Pump (BSEP), a key transporter on the canalicular membrane of hepatocytes responsible for
  pumping bile acids out of the cell and into the bile ducts.
- Enterohepatic Regulation: In the intestine, FXR activation induces the expression of Fibroblast Growth Factor 19 (FGF19; FGF15 in rodents), which travels to the liver and also acts to suppress CYP7A1, providing another level of control over bile acid production.[8][9]

These coordinated actions are expected to alleviate the cholestasis and cellular injury characteristic of PBC.

**Caption: HPG1860** signaling pathway in hepatocytes and enterocytes.

## **Data Presentation**

While PBC-specific data is pending, the following tables summarize key quantitative findings from preclinical and Phase I/IIa clinical studies of **HPG1860** in NASH models and healthy or NASH subjects. This information is foundational for designing studies in a PBC context.

### Table 1: Preclinical Pharmacokinetics of HPG1860



| Species | Oral Bioavailability<br>(%) | Key Finding                               | Reference |
|---------|-----------------------------|---|-----------|
| Mice    | 77.2%                       | Good exposure and low plasma clearance.   | [10]      |
| Rats    | 52.1%                       | Favorable for in vivo absorption.         | [10]      |
| Dogs    | 59.4%                       | Supports oral administration development. | [10]      |

Table 2: Phase I Biomarker Response in Healthy

Volunteers (14-Day MAD Study)

| HPG1860<br>Dose   | C4<br>Reduction<br>vs. Placebo<br>(%) | FGF19<br>Induction   | Pruritus<br>Incidence   | LDL-C<br>Change         | Reference |
|---|---------------------------------------|----------------------|-------------------------|-------------------------|-----------|
| 5 mg  | 93.1%                                 | Robust<br>Activation | Not Reported            | No significant increase | [8]       |
| 10 mg   | 97.0%                                 | Robust<br>Activation | Not Reported            | No significant increase | [8]       |
| 20 mg   | 97.6%                                 | Robust<br>Activation | Occurred in this cohort | No significant increase | [8]       |
| C4 (7α-hydroxy-4-cholesten-3-one) is a serum biomarker for bile acid synthesis. |                                       |                      |                         |                         |           |



Table 3: Phase IIa (RISE Study) Efficacy in NASH

| Patients ( | (12 Weeks) |  |
|------------|------------|--|
|            |            |  |

| Fallenis (1    | Z VVEERS)  |   |                           |           |
|----------------|--|---|---------------------------|-----------|
| HPG1860 Dose   | Relative Change in Liver Fat Content (LFC) vs. Placebo | ALT Reduction<br>(in patients<br>with elevated<br>baseline) | Pruritus<br>Incidence (%) | Reference |
| 3 mg           | -20.15%<br>(p=0.002)                                   | -7.0%   | 9.1%                      | [11]      |
| 5 mg           | -7.08%<br>(p=0.244)                                    | -7.6%   | 9.5%                      | [11]      |
| 8 mg           | -38.64%<br>(p<0.0001)                                  | -22.5%  | 27.3%                     | [11]      |
| Placebo showed |  |   |                           |           |
| a +0.68%       |  |   |                           |           |
| change in LFC  |  |   |                           |           |
| and a +32.6%   |  |   |                           |           |

change in ALT.

## **Projected Experimental Protocols for PBC Research**

The following protocols are proposed for the investigation of **HPG1860** in PBC, based on established models and clinical trial methodologies.

## Protocol 1: Preclinical Efficacy in a Xenobiotic-Induced Mouse Model of PBC

This protocol aims to evaluate the efficacy of **HPG1860** in a chemically-induced model that recapitulates key features of PBC, such as portal inflammation and bile duct injury.

Objective: To determine if **HPG1860** can ameliorate liver injury, cholestasis, and fibrosis in a 2-octynoic acid (2-OA)-induced mouse model of autoimmune cholangitis.

Materials:



- Female C57BL/6 mice (8-10 weeks old)
- 2-octynoic acid (2-OA) conjugated to bovine serum albumin (BSA)
- **HPG1860** (formulated for oral gavage)
- Vehicle control (e.g., 0.5% methylcellulose)
- Ursodeoxycholic acid (UDCA) as a positive control
- Reagents for serum biochemistry (ALP, ALT, Bilirubin, Total Bile Acids)
- Reagents for liver histology (Formalin, Paraffin, H&E stain, Sirius Red stain)
- Reagents for qPCR analysis of liver tissue (Trizol, cDNA synthesis kit, primers for Cyp7a1, Bsep, Shp, Col1a1, Tgf-β)

#### Methodology:

- Induction of PBC Model:
  - Immunize mice intraperitoneally with 2-OA-BSA (100 μg) emulsified in Complete Freund's Adjuvant on day 0.
  - Boost with 2-OA-BSA in Incomplete Freund's Adjuvant on days 14, 28, and 42.
- Treatment Groups (n=10-12 mice per group):
  - Group 1: Healthy Control (No immunization, vehicle gavage)
  - Group 2: PBC Model + Vehicle (2-OA immunization, vehicle gavage)
  - Group 3: PBC Model + HPG1860 (Low Dose, e.g., 3 mg/kg/day)
  - Group 4: PBC Model + HPG1860 (High Dose, e.g., 10 mg/kg/day)
  - Group 5: PBC Model + UDCA (e.g., 25 mg/kg/day)
- Dosing:

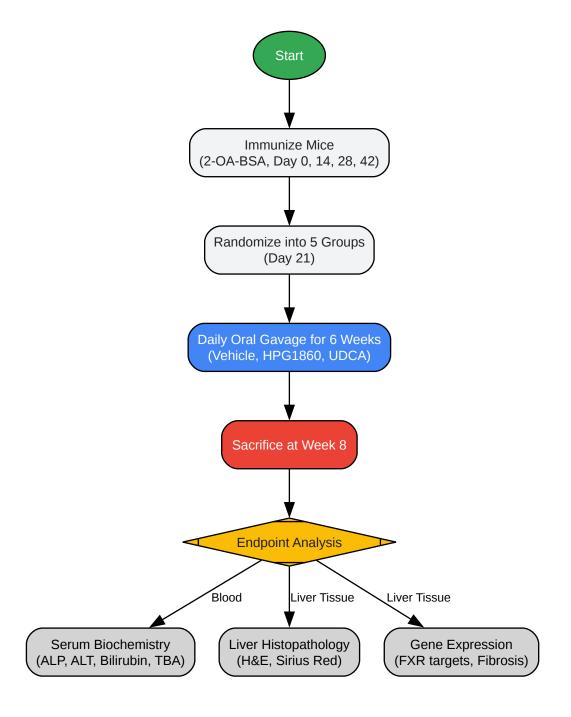
## Methodological & Application





- Begin daily oral gavage on day 21 post-initial immunization and continue for 6 weeks.
- Endpoint Analysis (at week 8):
  - Serum Analysis: Collect blood via cardiac puncture. Measure serum levels of Alkaline Phosphatase (ALP), Alanine Aminotransferase (ALT), Total Bilirubin, and Total Bile Acids (TBA).
  - Histopathology: Perfuse and harvest livers. Fix a portion in 10% neutral buffered formalin for paraffin embedding. Stain sections with Hematoxylin & Eosin (H&E) for inflammation and bile duct damage, and Sirius Red for fibrosis. Score liver injury and fibrosis semiquantitatively.
  - Gene Expression: Snap-freeze a portion of the liver in liquid nitrogen. Extract RNA and perform quantitative PCR (qPCR) to analyze the expression of FXR target genes (Cyp7a1, Bsep, Shp) and fibrosis markers (Col1a1, Tgf-β).





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**Caption:** Proposed experimental workflow for preclinical PBC model.

#### Protocol 2: Phase IIa Clinical Trial in PBC Patients

This protocol outlines a proposed randomized, double-blind, placebo-controlled study to evaluate the safety and efficacy of **HPG1860** in PBC patients with an inadequate response to UDCA.



Objective: To assess the efficacy, safety, and tolerability of **HPG1860** as an add-on therapy in PBC patients who have an inadequate biochemical response to a stable dose of UDCA.

#### Study Design:

- Phase: Ila
- Design: Randomized, double-blind, placebo-controlled, parallel-group.
- Duration: 12 weeks of treatment with a 4-week follow-up.
- Population: Adult PBC patients (18-75 years) on a stable dose of UDCA (13-15 mg/kg/day) for at least 12 months, with serum ALP ≥ 1.67 x Upper Limit of Normal (ULN) and total bilirubin ≤ 2 mg/dL.

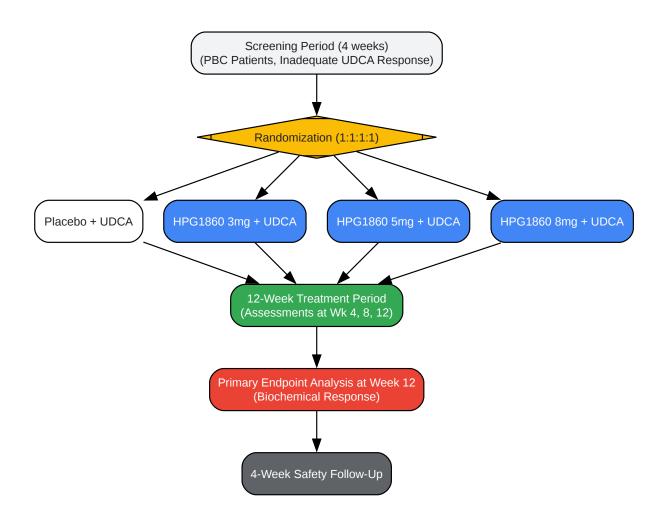
#### Methodology:

- Screening (up to 4 weeks):
  - Confirm diagnosis of PBC.
  - Verify eligibility criteria, including stable UDCA dose and baseline ALP levels.
  - Obtain written informed consent.
- Randomization (1:1:1:1):
  - Arm 1: Placebo + UDCA
  - Arm 2: HPG1860 3 mg once daily + UDCA
  - Arm 3: HPG1860 5 mg once daily + UDCA
  - Arm 4: HPG1860 8 mg once daily + UDCA
- Treatment Period (12 weeks):
  - Subjects self-administer the investigational product orally once daily.



- Continue stable UDCA dose throughout the study.
- Conduct safety and efficacy assessments at baseline, week 4, week 8, and week 12.
- Endpoints:
  - Primary Efficacy Endpoint: Percentage of patients achieving a composite biochemical response at week 12, defined as:
    - Serum ALP < 1.67 x ULN, AND
    - A decrease in ALP of at least 15% from baseline, AND
    - Total bilirubin ≤ ULN.
  - Secondary Efficacy Endpoints:
    - Mean relative change in serum ALP from baseline to week 12.
    - Proportion of patients achieving ALP normalization.
    - Change in other liver biochemistry markers (GGT, ALT, AST, bilirubin).
    - Change in patient-reported pruritus scores (e.g., 5-D Itch Scale, visual analog scale).
  - Safety and Tolerability Endpoints:
    - Incidence and severity of adverse events (AEs), with a focus on pruritus.
    - Changes in lipid profiles (LDL-C, HDL-C, Triglycerides).
    - Vital signs, ECGs, and clinical laboratory tests.
- Follow-up (4 weeks):
  - Assess safety and any persistent effects after discontinuation of the investigational product.





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Caption: Logical flow for a proposed Phase IIa trial of HPG1860 in PBC.

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